1-(2-fluoro-5-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-(2-fluoro-5-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C15H11FN4O2 and its molecular weight is 298.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Research by Bayrak et al. (2009) on the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide shows the potential antimicrobial activity of similar compounds. The study synthesized compounds and tested them for antimicrobial activities, revealing that all compounds screened exhibited good or moderate activity except for specific derivatives (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Material Sciences and Luminescence
A study by Park et al. (2014) on selective sensitization of Eu(III) and Tb(III) emission with triarylboron-functionalized dipicolinic acids presents an approach to improving luminescence properties through structural modification, hinting at the compound's potential application in the development of new luminescent materials (Park, Ko, Wyman, & Wang, 2014).
Chemical Synthesis and Sensing Applications
Maity and Govindaraju (2010) demonstrate the use of triazole-based compounds in chemical sensing, particularly for Al(3+), suggesting that similar compounds could be developed for selective detection and sensing applications (Maity & Govindaraju, 2010).
Properties
IUPAC Name |
1-(2-fluoro-5-methylphenyl)-5-pyridin-3-yltriazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O2/c1-9-4-5-11(16)12(7-9)20-14(10-3-2-6-17-8-10)13(15(21)22)18-19-20/h2-8H,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEGPQWZVWXYAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)N2C(=C(N=N2)C(=O)O)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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